Benzenamine, 4-nitro-N-nitroso-N-phenyl-

Description

Contextualization within N-Nitroso Compound Research

N-nitroso compounds are a significant class of organic molecules characterized by the presence of a nitroso functional group (-N=O) attached to a nitrogen atom. researchgate.net This class has garnered extensive research interest due to the potent carcinogenicity and mutagenicity exhibited by many of its members. cardiff.ac.uk Consequently, a substantial body of scientific work is dedicated to understanding their mechanisms of toxicity, metabolic activation, and genotoxic effects. epa.govnih.gov The U.S. Environmental Protection Agency (EPA) has classified compounds like N-nitrosodimethylamine as probable human carcinogens. epa.gov

Beyond their toxicological relevance, N-nitroso compounds serve as valuable intermediates in organic synthesis. rsc.org Research in this area explores their reactivity and application in constructing more complex molecules. The formation of N-nitroso compounds, often from the reaction of secondary or tertiary amines with nitrosating agents (like nitrites under acidic conditions), is another critical area of study, particularly concerning their unintended presence as contaminants in pharmaceuticals, food products, and the environment. researchgate.netnih.govacs.org

Structural Characteristics and Chemical Linkages of Benzenamine, 4-nitro-N-nitroso-N-phenyl-

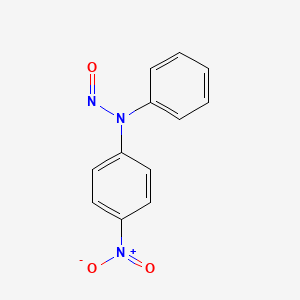

Benzenamine, 4-nitro-N-nitroso-N-phenyl- is a derivative of diphenylamine (B1679370). Its structure is built upon a central nitrogen atom bonded to two phenyl rings. One of these phenyl rings is substituted at the para (4-position) with a nitro group (-NO2). The defining feature of this compound is the nitroso group (-N=O) attached to the central amine nitrogen, making it an N-nitrosamine.

The key chemical linkages within the molecule include:

N-N Bond: A covalent bond between the amine nitrogen and the nitrogen of the nitroso group.

N=O Bond: A double bond within the nitroso functional group.

N-C Bonds: Covalent bonds connecting the central nitrogen atom to the two aromatic phenyl rings.

C-N Bond: The bond attaching the nitro group to one of the phenyl rings.

The presence of both the electron-withdrawing nitro group and the N-nitroso group significantly influences the electronic properties and reactivity of the molecule compared to its parent compound, N-nitrosodiphenylamine.

| Identifier | Value |

|---|---|

| Chemical Name | Benzenamine, 4-nitro-N-nitroso-N-phenyl- |

| Synonyms | 4-nitro-N-nitroso-N-phenylaniline, N-Nitroso-4-nitrodiphenylamine, p-nitrodiphenylnitrosamine guidechem.com |

| CAS Number | 3665-70-1 guidechem.com |

| Molecular Formula | C12H9N3O3 guidechem.com |

| Molecular Weight | 243.222 g/mol guidechem.com |

Academic Significance and Research Trajectory of N-Nitrosoaniline Derivatives

The academic significance of N-nitrosoaniline derivatives, including Benzenamine, 4-nitro-N-nitroso-N-phenyl-, is intrinsically linked to the broader field of N-nitrosamine research. The scientific community investigates these compounds primarily to understand structure-activity relationships in carcinogenesis. epa.gov By modifying the aromatic rings with various substituents, such as the nitro group in this case, researchers can probe how these changes affect the compound's biological activity and toxicity. For instance, chronic oral exposure to the related compound N-nitrosodiphenylamine has been shown to be toxic and carcinogenic to the bladder in animal studies. epa.gov

The research trajectory for these derivatives often involves:

Synthesis and Characterization: Developing methods for their preparation, such as the nitrosation of the corresponding secondary amine (4-nitrodiphenylamine). google.compatsnap.com

Toxicological Assessment: Evaluating their potential to cause DNA damage, cellular mutations, and cancer in experimental models. nih.gov The toxicology of N-nitrosodiphenylamine has been extensively profiled, providing a baseline for understanding substituted analogs. cdc.gov

Analytical Method Development: Creating sensitive techniques to detect and quantify these compounds as potential contaminants in various matrices, including pharmaceutical products. researchgate.net

Mechanistic Studies: Investigating the metabolic pathways that may activate or detoxify these compounds in biological systems.

As a specific, substituted N-nitrosoaniline, Benzenamine, 4-nitro-N-nitroso-N-phenyl- serves as a model compound for advancing the fundamental understanding of the chemistry and toxicology of aromatic N-nitrosamines.

Structure

3D Structure

Properties

CAS No. |

3665-70-1 |

|---|---|

Molecular Formula |

C12H9N3O3 |

Molecular Weight |

243.22 g/mol |

IUPAC Name |

N-(4-nitrophenyl)-N-phenylnitrous amide |

InChI |

InChI=1S/C12H9N3O3/c16-13-14(10-4-2-1-3-5-10)11-6-8-12(9-7-11)15(17)18/h1-9H |

InChI Key |

HDKIMHWOSSQGFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])N=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Benzenamine, 4 Nitro N Nitroso N Phenyl

Fundamental Principles of N-Nitrosation for Aromatic Amines

N-nitrosation is the process of converting organic compounds, such as amines, into their corresponding nitroso derivatives. cir-safety.org For secondary amines, this reaction yields stable N-nitrosamines. nih.gov The process is a confluence of three key factors: the presence of a nitrosatable substrate (the amine), a nitrosating agent, and suitable reaction conditions. cir-safety.org

Active Nitrosating Agent Generation and Reactivity

The formation of N-nitrosamines is contingent on the presence of a nitrosating agent, which is a species capable of delivering a nitrosonium ion (NO+) or a related electrophile. cir-safety.org Various nitrosating agents exist, with their reactivity and formation dependent on the specific chemical environment.

Common nitrosating agents include:

Nitrous acid (HNO₂) : Often generated in situ by acidifying nitrite (B80452) salts like sodium nitrite (NaNO₂). wikipedia.org

Dinitrogen trioxide (N₂O₃) : Formed from the self-association of nitrous acid, it is a potent nitrosating agent in both aqueous and organic media. nih.govgoogle.com

Dinitrogen tetroxide (N₂O₄) : Another oxide of nitrogen that can act as a nitrosating agent. google.com

Nitrosyl halides (e.g., NOCl) : These are considered efficient nitrosating agents, particularly in organic solvents. nih.gov

Nitrosonium salts (e.g., NOBF₄) : These salts provide a direct source of the nitrosonium ion. nih.gov

Alkyl nitrites (e.g., tert-butyl nitrite) : These can serve as nitrosating agents, often under milder, acid-free conditions. researchgate.netresearchgate.net

The reactivity of these agents is influenced by the reaction medium. For instance, in acidic aqueous solutions, nitrous acid equilibrates to form dinitrogen trioxide (N₂O₃), which is often the primary nitrosating species. google.com The electrophilicity of the nitrosating agent can be enhanced by the presence of certain acidic reagents. nih.gov

Mechanistic Pathways of N-Nitrosation

The generally accepted mechanism for the N-nitrosation of a secondary amine, such as 4-nitrodiphenylamine (B16768), involves the nucleophilic attack of the lone pair of electrons on the amine nitrogen onto the electrophilic nitrosating agent. wikipedia.org

The core reaction can be summarized as: R₂NH + NO⁺ → R₂N-NO + H⁺ wikipedia.org

In this reaction, the secondary amine (R₂NH) acts as a nucleophile, attacking the nitrosonium ion (NO⁺). For secondary aromatic amines, this process leads to the formation of a stable N-nitrosamine. nih.gov While the reaction can proceed under various conditions, it is often favored in acidic environments where the formation of active nitrosating species from nitrite is enhanced. nih.gov However, excessively low pH can be counterproductive, as it leads to the protonation of the amine, reducing its nucleophilicity. nih.gov

Alternative mechanistic pathways, such as those involving free radicals, have also been proposed, particularly for gas-phase reactions or those initiated by agents like nitrogen dioxide (NO₂). acs.orgnist.gov

Influence of Reaction Conditions on N-Nitrosation Efficiency

The efficiency and outcome of N-nitrosation are highly dependent on several reaction conditions.

| Reaction Condition | Influence on N-Nitrosation Efficiency |

| pH / Acidity | The rate of nitrosation is highly pH-dependent. Acidic conditions favor the formation of active nitrosating agents like N₂O₃ from nitrite. nih.gov However, very low pH can protonate the amine, decreasing its reactivity. nih.gov The optimal pH is a balance between the formation of the nitrosating agent and the availability of the unprotonated amine. nih.gov |

| Temperature | N-nitrosation reactions are generally accelerated with increasing temperature. nih.gov However, specific procedures may be conducted at lower temperatures to control selectivity and stability. |

| Solvent | The choice of solvent can impact the solubility of reactants and the nature of the nitrosating species. Nitrosyl halides and nitrosonium salts are particularly effective in organic solvents. nih.gov |

| Catalysts | Certain species can catalyze the nitrosation reaction. Anions like thiocyanate (B1210189) are known to be effective catalysts. nih.gov Conversely, inhibitors such as ascorbic acid can scavenge nitrosating agents, preventing the reaction. nih.gov |

| Reactant Concentration | The concentration of both the amine substrate and the nitrosating agent directly influences the reaction rate, following principles of chemical kinetics. |

Direct Synthesis Routes for Benzenamine, 4-nitro-N-nitroso-N-phenyl-

The synthesis of Benzenamine, 4-nitro-N-nitroso-N-phenyl- is achieved through the direct nitrosation of its precursor, 4-nitrodiphenylamine (Benzenamine, 4-nitro-N-phenyl-). google.comgoogle.com

Targeted Nitrosation Approaches

The primary method for synthesizing the target compound is the reaction of 4-nitrodiphenylamine with a nitrosating agent. A common laboratory and industrial approach involves using sodium nitrite in the presence of an acid. google.comgoogle.com

A representative synthetic scheme is as follows:

Reactants : 4-nitrodiphenylamine and a nitrite salt (e.g., Sodium Nitrite).

Conditions : The reaction is typically carried out in an acidic medium, such as in the presence of inorganic acids like hydrochloric acid or sulfuric acid. This in situ generation of nitrous acid provides the active nitrosating species.

Process : The 4-nitrodiphenylamine is dissolved in a suitable solvent, and the acidic solution of the nitrite is added, often at controlled temperatures to manage the reaction's exothermicity and prevent side reactions. The resulting N-nitroso product can then be isolated.

Alternative, milder methods may employ reagents like tert-butyl nitrite, which can effect nitrosation under neutral or solvent-free conditions, potentially offering advantages for substrates with acid-sensitive functional groups. researchgate.net

Considerations of Selectivity in Multi-Substituted Systems

The precursor molecule, 4-nitrodiphenylamine, possesses multiple potential sites for electrophilic attack: the secondary amine nitrogen and the aromatic rings. However, N-nitrosation is highly favored over C-nitrosation (ring substitution) in this case.

Several factors contribute to this selectivity:

Nucleophilicity : The lone pair of electrons on the secondary amine nitrogen is significantly more nucleophilic and sterically accessible than the carbons of the aromatic rings.

Electronic Effects : The activating character of an amine nitrogen is greatly diminished upon N-nitrosation. libretexts.org This deactivation of the aromatic system prevents subsequent electrophilic aromatic substitution (C-nitrosation) on the rings. The existing nitro group on one of the phenyl rings is a strong deactivating group, further reducing the likelihood of electrophilic attack on that ring.

Reaction Kinetics : The rate of reaction of the nitrosonium ion (NO⁺) at the amine nitrogen is substantially faster than the rate of ring substitution. libretexts.org

The presence of the nitro group in the para position of one of the phenyl rings can have a subtle electronic influence on the reactivity of the amine nitrogen. The electron-withdrawing nature of the nitro group decreases the basicity and nucleophilicity of the amine compared to unsubstituted diphenylamine (B1679370). nih.gov This may necessitate slightly more forcing reaction conditions to achieve efficient nitrosation. nih.gov

Derivatization from Related Aromatic Nitroso and Nitro Precursors

The synthesis of Benzenamine, 4-nitro-N-nitroso-N-phenyl- can be envisaged through two principal retrosynthetic disconnections: the nitrosation of a pre-existing nitrated diphenylamine or the nitration of a pre-existing nitrosated diphenylamine.

One potential synthetic route to Benzenamine, 4-nitro-N-nitroso-N-phenyl- involves the direct nitration of N-nitrosodiphenylamine. This approach, however, is complicated by the directing effects of the existing substituents and the potential for side reactions under harsh nitrating conditions. The N-nitroso group is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic substitution and directs incoming electrophiles to the meta position. Conversely, the phenyl group is an ortho, para-director. The interplay of these directing effects can lead to a mixture of isomers, including the desired 4-nitro product, as well as 2-nitro and 3-nitro isomers.

The reaction is typically carried out using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, must be carefully controlled to prevent dinitration and other side reactions.

Table 1: Reactants and Products in the Nitration of N-Nitrosodiphenylamine

| Reactant | Reagent | Potential Products |

|---|---|---|

| N-Nitrosodiphenylamine | HNO₃/H₂SO₄ | Benzenamine, 4-nitro-N-nitroso-N-phenyl- |

| Benzenamine, 2-nitro-N-nitroso-N-phenyl- |

A review of related reactions indicates that the photolysis of N-nitroso-N-methylaniline's p-nitro derivative can lead to ring-nitrated products, suggesting that transformations involving the target compound's isomers are known. nih.gov

A more direct and regioselective route to Benzenamine, 4-nitro-N-nitroso-N-phenyl- is the N-nitrosation of 4-nitrodiphenylamine. In this reaction, the nitro group is already in the desired position, and the subsequent introduction of the nitroso group onto the secondary amine nitrogen is a well-established chemical transformation.

The reaction is typically performed by treating 4-nitrodiphenylamine with a nitrosating agent, most commonly nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid or acetic acid. wikipedia.orgthieme-connect.de The secondary amine nitrogen of 4-nitrodiphenylamine acts as a nucleophile, attacking the electrophilic nitrosonium ion (NO⁺) generated from nitrous acid. wikipedia.org

The general reaction scheme is as follows:

C₁₂H₁₀N₂O₂ + HNO₂ → C₁₂H₉N₃O₃ + H₂O

The reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable nitrous acid and to minimize side reactions. The product, Benzenamine, 4-nitro-N-nitroso-N-phenyl-, can be isolated by filtration or extraction.

Table 2: Typical Reaction Conditions for N-Nitrosation of Secondary Aromatic Amines

| Substrate | Nitrosating Agent | Acid | Solvent | Temperature |

|---|

Rearrangement reactions of N-nitrosamines are a significant consideration in their synthesis and reactivity. The most pertinent of these is the Fischer-Hepp rearrangement, an acid-catalyzed intramolecular reaction where an N-nitroso group of an aromatic nitrosamine (B1359907) migrates to the para-position of the aromatic ring, yielding a C-nitroso compound.

In the context of N-nitrosodiphenylamine, the Fischer-Hepp rearrangement leads to the formation of 4-nitrosodiphenylamine. This reaction is a significant competing pathway, especially under the acidic conditions often used for nitrosation. Therefore, the synthesis of Benzenamine, 4-nitro-N-nitroso-N-phenyl- via the nitration of N-nitrosodiphenylamine must be carefully controlled to minimize the formation of the rearranged C-nitroso product.

The Fischer-Hepp rearrangement is not a direct synthetic route to Benzenamine, 4-nitro-N-nitroso-N-phenyl-. Instead, its product, 4-nitrosodiphenylamine, represents a different class of compound and is not a direct precursor to the target N-nitroso derivative.

Table 3: Comparison of N-Nitroso and C-Nitroso Isomers

| Compound Name | Structure | Key Functional Group |

|---|---|---|

| Benzenamine, 4-nitro-N-nitroso-N-phenyl- | C₁₂H₉N₃O₃ | N-Nitroso (-N-N=O) |

Reaction Mechanisms and Chemical Transformations of Benzenamine, 4 Nitro N Nitroso N Phenyl

Reactivity of the N-Nitroso Moiety

The N-nitroso group (-N-N=O) is the primary site for several key chemical transformations. Its reactivity is influenced by the electronic nature of the attached aromatic groups.

Denitrosation is the cleavage of the N-N bond, resulting in the removal of the nitroso group and regeneration of the parent secondary amine, 4-nitro-N-phenylbenzenamine. This reaction is typically acid-catalyzed. The generally accepted mechanism involves the initial protonation of the nitrosamine (B1359907). nih.govrsc.org This protonated intermediate is then susceptible to attack by a nucleophile, leading to the cleavage of the N-N bond. nih.govrsc.org

The rate of denitrosation is influenced by several factors:

Acidity: The reaction rate generally increases with decreasing pH (i.e., higher acid concentration), as this favors the initial protonation step. rsc.org

Nucleophiles: The presence of certain nucleophiles can accelerate protolytic denitrosation. nih.govrsc.org Species such as bromide, thiocyanate (B1210189), and thiourea (B124793) have been shown to increase the rate of this reaction. nih.govrsc.org

Nitrite (B80452) Traps: In mechanistic studies, substances known as "nitrite traps" are often added. rsc.orgrsc.org These compounds, such as sulfamic acid, ascorbic acid, hydrazine (B178648), or hydrazoic acid, react rapidly with any free nitrosating species that might be formed, effectively making the denitrosation process irreversible. rsc.orgrsc.orggoogle.com

Solvent: The choice of solvent can also play a role. For instance, studies on similar N-nitrosamines have shown that the denitrosation mechanism can differ between aqueous and ethanolic solutions. rsc.org

For Benzenamine, 4-nitro-N-nitroso-N-phenyl-, the strongly electron-withdrawing 4-nitro group is expected to decrease the basicity of the amine nitrogen, making the initial protonation step more difficult compared to unsubstituted N-nitroso-N-phenylbenzenamine. This would consequently lead to a slower rate of acid-catalyzed denitrosation.

| Factor | Effect on Denitrosation Rate | Rationale |

| Increased Acidity (Lower pH) | Increases | Promotes the initial, often rate-determining, protonation of the nitrosamine. rsc.org |

| Presence of Nucleophiles (e.g., Br⁻, SCN⁻, Thiourea) | Increases | Facilitates the cleavage of the N-N bond in the protonated intermediate. nih.govrsc.org |

| Presence of "Nitrite Traps" (e.g., Ascorbic Acid, Sulfamic Acid) | Makes the reaction irreversible | Scavenges the released nitrosating agent, preventing the reverse reaction (re-nitrosation). rsc.orgrsc.org |

| Electron-Withdrawing Substituents (e.g., 4-nitro group) | Decreases | Reduces the basicity of the amine nitrogen, disfavoring the initial protonation step. |

The nitrogen atom of the nitroso group is weakly electrophilic and can be attacked by strong nucleophiles. nih.govacs.org This reactivity has been demonstrated with organometallic reagents such as organolithium and Grignard reagents. nih.govacs.org The initial step is the addition of the nucleophile to the nitroso nitrogen, forming an unstable oxy-hydrazine intermediate. nih.govacs.org This intermediate subsequently undergoes elimination to yield other products. nih.govacs.org

| Nucleophile Type | Reagent Example | Initial Product |

| Organolithium Reagents | R-Li | Unstable oxy-hydrazine nih.govacs.org |

| Grignard Reagents | R-MgX | Unstable oxy-hydrazine nih.govacs.org |

The oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophile, reacting with various electrophiles. nih.govacs.org This reaction typically forms O-substituted hydroxydiazenium salts. nih.govacs.org Alkylating agents are common electrophiles used in this transformation. nih.govacs.org These resulting O-alkylated salts are themselves reactive electrophiles. nih.govacs.org

| Electrophile Class | Reagent Example | Product Type |

| Trialkyloxonium salts | R₃O⁺ BF₄⁻ | Alkoxydiazenium salt nih.govacs.org |

| Alkyl sulfates | Dimethyl sulfate | Alkoxydiazenium salt nih.govacs.org |

| Alkyl halides (with silver salts) | R-X with AgClO₄ | Alkoxydiazenium salt nih.govacs.org |

| Silylating agents | Trimethylsilyl triflate | O-trimethylsilyl derivative acs.org |

Aromatic Ring Reactivity and Substituent Effects

The aromatic rings of Benzenamine, 4-nitro-N-nitroso-N-phenyl- are subject to electrophilic substitution reactions, with the N-nitrosoamino group and the nitro group profoundly influencing the regioselectivity and rate of reaction. A key transformation in this context is the Fischer-Hepp rearrangement.

The Fischer-Hepp rearrangement is a characteristic reaction of aromatic N-nitrosamines, first described in 1886 by Otto Fischer and Eduard Hepp. wikipedia.org The reaction involves the acid-catalyzed migration of the nitroso group from the amine nitrogen to the aromatic ring, typically yielding the para-nitroso isomer. wikipedia.orgbeilstein-journals.org This reaction is of synthetic importance because the direct C-nitrosation of secondary anilines at the para position is often not feasible. wikipedia.org The reaction is commonly carried out using hydrochloric acid, as other acids often give poorer yields. wikipedia.orgbeilstein-journals.org

In the case of Benzenamine, 4-nitro-N-nitroso-N-phenyl-, there are two possible rings for the rearrangement. However, the ring bearing the 4-nitro group is strongly deactivated towards electrophilic attack. Therefore, the migration of the nitroso group is expected to occur exclusively on the unsubstituted N-phenyl ring, yielding 4-nitro-N-(4-nitrosophenyl)benzenamine. If the para position on the unsubstituted ring were blocked, migration to the ortho position might occur, though this is generally less common. wikipedia.orgyoutube.com

The precise mechanism of the Fischer-Hepp rearrangement has been a subject of considerable study. Two primary pathways have been considered: an intermolecular mechanism and an intramolecular mechanism. rsc.orgrsc.org

Intermolecular Mechanism: This pathway proposes an initial denitrosation of the N-nitrosamine to yield the secondary amine and a free nitrosating agent (e.g., nitrosyl chloride when HCl is the catalyst). youtube.com This is then followed by a standard electrophilic aromatic substitution, where the liberated nitrosating agent C-nitrosates the aromatic ring of the secondary amine at the para position. rsc.org

Intramolecular Mechanism: This pathway suggests that the nitroso group migrates from the nitrogen to the carbon of the ring without ever becoming a completely free, solvent-separated species. rsc.orgrsc.org The reaction is believed to proceed through the protonated N-nitrosamine, with the rearrangement occurring concurrently with denitrosation. rsc.orgrsc.org

Substantial evidence argues against a simple intermolecular mechanism and supports an intramolecular process. rsc.orgrsc.org Key evidence comes from experiments conducted in the presence of "nitrite traps". rsc.orgrsc.org It has been observed that even with a large excess of a nitrite scavenger, which would intercept any free nitrosating agent, the yield of the Fischer-Hepp rearrangement product remains high. rsc.org This strongly suggests that the nitroso group does not fully detach from the substrate molecule during the rearrangement, which is consistent with an intramolecular pathway. rsc.orgrsc.org

| Mechanistic Evidence | Observation | Implication |

| Reaction in presence of "Nitrite Traps" | The yield of the rearrangement product remains high and the product ratio of rearrangement to denitrosation is constant. rsc.orgrsc.org | Argues strongly against an intermolecular mechanism, as a free nitrosating agent would be captured by the trap. Supports an intramolecular process. rsc.orgrsc.org |

| Effect of Added Nucleophiles | The yield of the rearrangement product decreases while the denitrosation product increases with added nucleophiles (e.g., SCN⁻). rsc.org | Consistent with parallel reactions from a common protonated intermediate: an intramolecular rearrangement (unaffected by nucleophile) and a nucleophile-assisted denitrosation. rsc.org |

Fischer-Hepp Rearrangement in Aromatic N-Nitrosamines

Impact of Acidic Media and Nitrite Scavengers on Rearrangement Yields

The chemical behavior of N-aryl nitrosamines, including Benzenamine, 4-nitro-N-nitroso-N-phenyl-, in acidic media is characterized by the Fischer-Hepp rearrangement. This acid-catalyzed intramolecular reaction typically results in the migration of the nitroso group to the para-position of the aromatic ring, yielding a C-nitroso aromatic amine. nih.govnih.gov However, the reaction is often in competition with a denitrosation process, where the N-NO bond is cleaved, regenerating the secondary amine and releasing a nitrosating agent (e.g., nitrous acid). nih.gov

| Condition | Effect on Rearrangement | Mechanism |

| Increasing Acidity | Generally decreases yield of C-nitroso product | Favors the competing denitrosation reaction over intramolecular rearrangement. nih.gov |

| Presence of Nitrite Scavengers | Decreases overall yield | Scavengers (e.g., ascorbic acid) react with the nitrosating agent released during reversible denitrosation, preventing re-formation of the N-nitrosamine and pulling the equilibrium away from the rearrangement pathway. researchgate.netresearchgate.net |

Formation of C-Nitroso Products from N-Nitroso-N-phenylaniline Derivatives

The primary pathway for the formation of C-nitroso products from N-nitroso-N-phenylaniline derivatives is the aforementioned Fischer-Hepp rearrangement. Under treatment with acid (e.g., hydrochloric or hydrobromic acid), the nitroso group migrates from the nitrogen atom to the carbon atom at the para-position of one of the aromatic rings. nih.gov For an unsymmetrical substrate like Benzenamine, 4-nitro-N-nitroso-N-phenyl-, the migration would preferentially occur to the more activated phenyl ring (the one without the deactivating nitro group). The product would therefore be 4'-nitro-4-(nitroso)diphenylamine.

The direct nitrosation of activated aromatic rings, such as phenols and tertiary anilines, using nitrous acid is a well-established method for preparing C-nitroso compounds. For secondary aromatic amines, however, nitrosation occurs at the nitrogen atom to give the N-nitrosoamine. nih.gov The subsequent conversion to the C-nitroso product requires the acidic conditions of the Fischer-Hepp rearrangement. nih.gov

| Reactant | Reaction | Product | Conditions |

| N-Nitroso-N-phenylaniline | Fischer-Hepp Rearrangement | p-Nitroso-N-phenylaniline | Acidic (e.g., HCl, HBr) nih.govnih.gov |

| N,N-Dialkylaniline | Direct C-Nitrosation | 4-Nitroso-N,N-dialkylaniline | Nitrous Acid nih.gov |

| Phenol | Direct C-Nitrosation | 4-Nitrosophenol | Nitrous Acid |

Metal-Catalyzed C-H Activation and Directing Group Effects

In modern organic synthesis, the N-nitroso group has been effectively utilized as a traceless directing group in transition-metal-catalyzed C-H activation. researchgate.netresearchgate.net This strategy enables the functionalization of otherwise inert C-H bonds at a specific position, typically ortho to the amine group. The N-nitroso group coordinates to the metal center, positioning it in close proximity to the ortho C-H bond and facilitating its cleavage.

Ortho-Metalation Complex Formation with N-Nitroso Groups

The principle of directed ortho metalation (DoM) involves a directing metalation group (DMG) that coordinates to a Lewis acidic metal, such as lithium from an organolithium reagent or a transition metal like rhodium or palladium. wikipedia.orgbaranlab.org This coordination brings the metal into proximity with an ortho-proton, which is then abstracted by a base (in the case of lithiation) or cleaved via mechanisms like concerted metalation-deprotonation or oxidative addition (in transition metal catalysis). researchgate.netwikipedia.org

The N-nitroso group in N-nitrosoanilines serves as an effective DMG. The oxygen atom of the nitroso group acts as a Lewis base, coordinating to the metal center. This pre-coordination step leads to the formation of a five-membered metallacyclic intermediate, which is crucial for achieving high regioselectivity in the subsequent C-H bond activation at the ortho position of the aniline (B41778) ring. researchgate.net

Annulation Reactions and Heterocycle Formation (e.g., Quinolinone Scaffolds)

A significant application of N-nitroso-directed C-H activation is in annulation reactions to construct complex heterocyclic frameworks. For instance, rhodium(III)-catalyzed [3+3] annulation reactions between N-nitrosoanilines and cyclopropenones provide an efficient route to functionalized 4-quinolone derivatives. rsc.org

In this transformation, the N-nitroso group directs the ortho C-H activation of the aniline ring. The resulting rhodacycle intermediate then undergoes migratory insertion with the cyclopropenone, followed by C-C bond cleavage and reductive elimination. The N-nitroso group is ultimately cleaved in the process, making it a "traceless" directing group. This methodology allows for the construction of the quinolinone core with good yields and functional group tolerance under mild conditions. rsc.org

Table: Rh(III)-Catalyzed Synthesis of 4-Quinolones from N-Nitrosoanilines (Representative examples based on published literature)

| N-Nitrosoaniline Substituent | Cyclopropenone | Yield (%) | Reference |

| H | Diphenylcyclopropenone | 85 | rsc.org |

| 4-Me | Diphenylcyclopropenone | 83 | rsc.org |

| 4-OMe | Diphenylcyclopropenone | 78 | rsc.org |

| 4-Cl | Diphenylcyclopropenone | 75 | rsc.org |

| 3-Me | Diphenylcyclopropenone | 72 | rsc.org |

Electrophilic Aromatic Substitution on the Phenyl Rings

The reactivity of Benzenamine, 4-nitro-N-nitroso-N-phenyl- towards electrophilic aromatic substitution (SEAr) is significantly influenced by the electronic properties of the substituents on both aromatic rings.

On the 4-nitrophenyl ring: This ring is substituted with a powerful electron-withdrawing nitro group (-I, -M effects) and the N-nitroso-N-phenylamino group. While an amino nitrogen typically activates a ring through its +M effect, in this case, the electron-withdrawing nature of the attached nitroso group and the other phenyl ring diminishes its donating ability. The overwhelming deactivating effect of the nitro group makes this ring extremely electron-deficient and thus highly resistant to attack by electrophiles.

On the unsubstituted phenyl ring: This ring is attached to the N-(4-nitrophenyl)-N-nitrosoamino group. This entire substituent is strongly electron-withdrawing due to the inductive effects (-I) of the electronegative nitrogen and oxygen atoms, and the resonance-withdrawing (-M) effect of the nitro group on the other ring. The nitroso group itself is generally considered deactivating towards SEAr due to the electronegativity of nitrogen and oxygen. stackexchange.com Consequently, this phenyl ring is also strongly deactivated, making electrophilic substitution challenging. If a reaction were forced, the nitrogen lone pair could direct an incoming electrophile to the ortho and para positions, but the reaction rate would be extremely low.

Photochemical Transformations of N-Nitroso Compounds

N-nitroso compounds are known to be photochemically active. Upon irradiation with UV light, the characteristic transformation for N-nitrosamines is the homolytic cleavage of the relatively weak N-N bond. nih.govacs.org This fragmentation generates an aminyl radical and a nitric oxide radical (•NO). acs.org The subsequent reactions of these radical species determine the final products.

Studies on N-nitroso-N-methylaniline and its p-nitro derivative, a close analog to the subject compound, provide insight into the likely photochemical pathways. Photolysis of the p-nitro derivative in the presence of air was found to yield ring-nitrated products along with the corresponding N-nitramine (a compound with an -NO2 group attached to the nitrogen). acs.org The formation of the ring-nitrated species is proposed to occur from the subsequent photolysis of the initially formed nitramine. acs.org This suggests a complex pathway involving N-N bond cleavage, radical reactions, and potential oxidation by air to form nitrogen dioxide (•NO2), which can then act as a nitrating agent or combine with the aminyl radical.

| Precursor | Conditions | Major Products | Proposed Pathway |

| p-nitro derivative of N-nitroso-N-methylaniline | Photolysis in air | Ring-nitrated anilines, N-Nitramine | Initial N-N bond scission, followed by reactions involving aminyl radicals, NO, and O2, leading to nitramine formation and subsequent photolysis to yield nitrated products. acs.org |

Homolytic N-N Bond Scission and Radical Generation

The primary photochemical event in the reaction of Benzenamine, 4-nitro-N-nitroso-N-phenyl- is the homolytic cleavage of the bond between the two nitrogen atoms. Upon absorption of ultraviolet (UV) light, the N-nitrosamine molecule is promoted to an excited state. In this excited state, the N-N bond, which is inherently weak, readily undergoes scission, resulting in the formation of two radical species: a 4-nitrophenylaminyl radical and a nitric oxide radical (•NO).

This fundamental process is a common feature in the photochemistry of N-nitrosamines. The energy of the absorbed UV photon provides the necessary activation energy to overcome the N-N bond dissociation energy, leading to this fragmentation. The general reaction can be depicted as follows:

C₁₂H₉N₃O₃ + hν → [C₁₂H₉N₂O₂]• + •NO

The stability and subsequent reactivity of these initially formed radicals are influenced by the electronic properties of the substituent groups on the aromatic rings.

Formation of Aminium Radicals and Nitric Oxide Intermediates

Following the initial homolytic cleavage, the 4-nitrophenylaminyl radical can exist in equilibrium with its protonated form, the aminium radical, particularly in protic solvents or under acidic conditions. The aminium radical is a highly reactive intermediate that plays a crucial role in the subsequent reaction pathways.

The nitric oxide radical (•NO) generated alongside the aminyl radical is also a key intermediate. In the presence of oxygen, nitric oxide can be readily oxidized to nitrogen dioxide (•NO₂). Both •NO and •NO₂ are reactive species that can participate in further reactions with the aminyl radical or other molecules in the reaction medium.

The interplay between the aminyl radical, aminium radical, nitric oxide, and nitrogen dioxide governs the formation of the final products. The specific reaction conditions, such as the solvent, the presence or absence of oxygen, and the pH of the medium, significantly influence the relative concentrations and reaction pathways of these intermediates.

Subsequent Transformations and Product Distribution under Photolytic Conditions

Based on these analogous reactions, the primary subsequent transformations are expected to include:

Denitrosation: Recombination of the 4-nitrophenylaminyl radical with a hydrogen atom (abstracted from the solvent or other sources) leads to the formation of the corresponding secondary amine, Benzenamine, 4-nitro-N-phenyl-. This is often a major product in the photolysis of N-nitrosamines.

Nitramine Formation: In the presence of oxygen, the nitric oxide radical can be oxidized to nitrogen dioxide. The subsequent combination of the 4-nitrophenylaminyl radical with a nitrogen dioxide radical results in the formation of the corresponding nitramine, N-nitro-4-nitro-N-phenylbenzenamine.

Ring Nitration: The photolysis of the initially formed nitramine can lead to further reactions. It has been observed that photolysis of nitramines can produce ring-nitrated products. For Benzenamine, 4-nitro-N-nitroso-N-phenyl-, this could potentially lead to the formation of dinitro-substituted diphenylamine (B1679370) derivatives.

The expected product distribution under typical photolytic conditions in the presence of air is summarized in the table below. It is important to note that the relative yields of these products can vary significantly depending on the specific reaction conditions.

| Product Name | Chemical Formula | Formation Pathway |

| Benzenamine, 4-nitro-N-phenyl- | C₁₂H₁₀N₂O₂ | Denitrosation of the parent compound |

| N-Nitro-4-nitro-N-phenylbenzenamine | C₁₂H₉N₃O₄ | Combination of aminyl radical with •NO₂ |

| Dinitro-substituted diphenylamines | C₁₂H₉N₃O₄ | Ring nitration, likely from nitramine photolysis |

Advanced Spectroscopic Investigations and Structural Elucidation of Benzenamine, 4 Nitro N Nitroso N Phenyl

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of Benzenamine, 4-nitro-N-nitroso-N-phenyl-. By analyzing the mass-to-charge ratio of the molecule and its fragments, significant structural information can be obtained.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of Benzenamine, 4-nitro-N-nitroso-N-phenyl-. This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Table 1: Theoretical Exact Mass Data for Benzenamine, 4-nitro-N-nitroso-N-phenyl-

| Molecular Formula | Isotopic Composition | Theoretical Exact Mass (m/z) |

| C₁₂H₉N₃O₃ | ¹²C₁₂, ¹H₉, ¹⁴N₃, ¹⁶O₃ | 243.0644 |

The expected high-resolution mass spectrum would show a molecular ion peak at approximately m/z 243.0644, corresponding to the monoisotopic mass of the compound. The precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing strong evidence for the presence of Benzenamine, 4-nitro-N-nitroso-N-phenyl-.

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for studying the fragmentation of Benzenamine, 4-nitro-N-nitroso-N-phenyl-. While EI typically induces extensive fragmentation, providing detailed structural information, ESI is a softer ionization technique that often preserves the molecular ion.

Electron Ionization (EI) Fragmentation:

Under EI conditions, the molecule is expected to undergo several characteristic fragmentation pathways, driven by the presence of the nitro and nitrosamino functional groups, as well as the aromatic rings.

Loss of the Nitroso Group: A primary and highly characteristic fragmentation would be the cleavage of the N-N bond, leading to the loss of a nitric oxide radical (•NO), resulting in a fragment ion at m/z 213.

Loss of the Nitro Group: Fragmentation involving the nitro group could occur through the loss of a nitrogen dioxide radical (•NO₂) or a rearrangement followed by the loss of nitric oxide (•NO).

Cleavage of the Phenyl Rings: Fragmentation of the diphenylamine (B1679370) backbone could lead to the formation of phenyl and nitrophenyl cations.

Table 2: Predicted Major EI-MS Fragmentation of Benzenamine, 4-nitro-N-nitroso-N-phenyl-

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M - NO]⁺ | [C₁₂H₉N₂O₂]⁺ | 213 |

| [M - NO₂]⁺ | [C₁₂H₉N₂O]⁺ | 197 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

| [C₆H₄NO₂]⁺ | Nitrophenyl cation | 122 |

Electrospray Ionization (ESI) Fragmentation:

In ESI-MS, protonated molecules, [M+H]⁺, are typically observed. Tandem mass spectrometry (MS/MS) of the protonated molecular ion would likely reveal similar fragmentation patterns to EI, although the relative intensities of the fragment ions may differ. The primary fragmentation would still be expected to be the loss of the nitroso group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems and chromophores. Benzenamine, 4-nitro-N-nitroso-N-phenyl- possesses several chromophoric groups that are expected to give rise to a complex UV-Vis spectrum.

The key chromophores in the molecule are:

The nitrosamino group (-N-N=O)

The nitro group (-NO₂) attached to an aromatic ring

The conjugated diphenylamine system

The interaction between these groups will influence the wavelengths of maximum absorption (λmax). The spectrum is anticipated to show multiple absorption bands corresponding to different electronic transitions.

π → π* Transitions: These transitions are expected at shorter wavelengths (in the UV region) and are associated with the conjugated π-systems of the phenyl rings. The presence of the nitro and nitrosamino groups, which are both auxochromes and chromophores, will likely cause a bathochromic (red) shift of these bands compared to unsubstituted diphenylamine.

n → π* Transitions: These transitions involve the non-bonding electrons on the nitrogen and oxygen atoms of the nitro and nitrosamino groups. They are typically of lower intensity and occur at longer wavelengths, potentially extending into the visible region.

Table 3: Expected UV-Vis Absorption Maxima for Benzenamine, 4-nitro-N-nitroso-N-phenyl-

| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore(s) |

| π → π | 250 - 350 | Conjugated aromatic system |

| n → π | 350 - 450 | Nitrosamino and Nitro groups |

The exact positions and intensities of the absorption maxima would be dependent on the solvent used due to solvatochromic effects. The extended conjugation and the presence of strong electron-withdrawing (nitro) and electron-donating (amino) functionalities are expected to result in significant absorption in the near-UV and possibly the visible region, likely imparting a color to the compound.

Computational Chemistry and Theoretical Modeling of Benzenamine, 4 Nitro N Nitroso N Phenyl

Electronic Structure and Quantum Chemical Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the arrangement of electrons and the resulting molecular properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of a molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For Benzenamine, 4-nitro-N-nitroso-N-phenyl-, the HOMO is expected to be localized primarily on the N-nitrosophenylamine moiety, which is generally more electron-rich than the nitrophenyl group. The LUMO, conversely, is anticipated to be centered on the 4-nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro (-NO₂) group. This spatial separation of the HOMO and LUMO suggests the potential for intramolecular charge transfer upon electronic excitation.

Computational studies on analogous nitro-substituted aniline (B41778) derivatives support this prediction. For instance, calculations on 4-nitroaniline (B120555) derivatives show a significant energy gap that is influenced by solvent polarity. The HOMO-LUMO gap for Benzenamine, 4-nitro-N-nitroso-N-phenyl- in a non-polar solvent can be estimated to be in a range typical for such conjugated systems, which influences its electronic absorption characteristics.

Table 1: Predicted Frontier Orbital Energies and Properties for Benzenamine, 4-nitro-N-nitroso-N-phenyl- (Illustrative)

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.8 eV | Indicates electron-accepting capability |

Note: These values are illustrative and based on typical DFT calculation results for structurally similar aromatic nitro and nitrosamine (B1359907) compounds.

The distribution of electron density within Benzenamine, 4-nitro-N-nitroso-N-phenyl- is highly polarized due to the presence of electronegative oxygen and nitrogen atoms and the differing electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, pulling electron density from the phenyl ring to which it is attached. The N-nitroso group also exhibits electron-withdrawing properties.

A calculated Molecular Electrostatic Potential (MEP) map would visually represent this charge distribution. The MEP is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this molecule, negative potential (typically colored red or yellow) is expected to be concentrated around the oxygen atoms of both the nitro and nitroso groups, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings, making them susceptible to nucleophilic attack. Computational studies on molecules with similar functional groups consistently show these patterns.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition states, and activation energies. For Benzenamine, 4-nitro-N-nitroso-N-phenyl-, two key reaction types are of interest: rearrangement and cleavage.

Fischer-Hepp Rearrangement: A characteristic reaction of aromatic N-nitrosamines is the acid-catalyzed Fischer-Hepp rearrangement. wikipedia.orgbeilstein-journals.orgrsc.org In this reaction, the nitroso group migrates from the amine nitrogen to the para-position of the aromatic ring. For Benzenamine, 4-nitro-N-nitroso-N-phenyl-, this would involve the migration of the -NO group to the para-position of the unsubstituted phenyl ring. While the exact mechanism has been a subject of debate, evidence points towards an intramolecular process involving a protonated nitrosamine intermediate. rsc.org Computational modeling can elucidate the structure of the transition state for this migration and calculate the associated activation energy barrier. The presence of the electron-withdrawing nitro group on the other ring is expected to influence the reaction rate.

N-NO Bond Cleavage: The cleavage of the N-NO bond is another critical reaction pathway, often initiated by heat, light, or chemical reagents. This can proceed either homolytically, to form a diphenylaminyl radical and a nitric oxide radical (NO•), or heterolytically. Computational studies on N-nitrosodiphenylamine derivatives have determined the bond dissociation energies (BDEs) for this process. These studies indicate that homolytic cleavage is energetically more favorable than heterolytic cleavage. The presence of a para-nitro substituent would likely influence the N-NO bond strength and, consequently, the energy required for cleavage.

Table 2: Estimated Energy Parameters for Key Reactions (Illustrative)

| Reaction Pathway | Parameter | Estimated Value (kcal/mol) |

|---|---|---|

| Fischer-Hepp Rearrangement | Activation Energy (Ea) | 20 - 25 |

Note: These values are illustrative estimates based on computational and experimental data for related N-nitrosophenylanilines.

By calculating the free energy profiles of reaction pathways, computational chemistry can predict the kinetics and thermodynamics of these processes. For the Fischer-Hepp rearrangement, transition state theory can be used to calculate the rate constant, which would be dependent on the stability of the protonated intermediate and the height of the energy barrier to migration.

Thermodynamic calculations, based on DFT, can determine the standard enthalpies and free energies of formation for the reactant, products, and intermediates. For the N-NO bond cleavage, the calculated bond dissociation energy provides a direct measure of the thermodynamic feasibility of this reaction. Studies on substituted N-nitrosodiphenylamines have shown that electron-withdrawing substituents can affect the thermodynamics of N-NO bond heterolysis.

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, which is essential for the characterization of compounds.

Vibrational Spectra (IR/Raman): DFT calculations can predict the vibrational frequencies of Benzenamine, 4-nitro-N-nitroso-N-phenyl-. These theoretical spectra can be used to assign the bands observed in experimental infrared (IR) and Raman spectra. Key predicted vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group, the N-N and N=O stretching of the nitroso group, and various C-H and C=C stretching and bending modes of the aromatic rings.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts are valuable for interpreting experimental NMR data and confirming the molecular structure. The complex substitution pattern of this molecule would lead to a detailed set of signals in both the proton and carbon NMR spectra.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). For Benzenamine, 4-nitro-N-nitroso-N-phenyl-, TD-DFT calculations would likely predict intense absorption bands in the UV region corresponding to π→π* transitions within the aromatic systems. A lower energy absorption, potentially extending into the visible region, could be attributed to an n→π* transition associated with the nitroso group or an intramolecular charge transfer transition from the nitrosophenylamine moiety to the nitrophenyl ring. The NIST WebBook lists UV/Visible spectrum data for the related compound Benzenamine, 4-nitro-N-phenyl-. nist.gov

Table 3: Predicted Spectroscopic Features for Benzenamine, 4-nitro-N-nitroso-N-phenyl- (Illustrative)

| Spectroscopy | Predicted Key Feature | Approximate Wavenumber/Wavelength |

|---|---|---|

| IR | NO₂ Asymmetric Stretch | ~1520 cm⁻¹ |

| IR | NO₂ Symmetric Stretch | ~1345 cm⁻¹ |

| IR | N=O Stretch | ~1450 cm⁻¹ |

| UV-Vis | π→π* Transition | 250 - 350 nm |

Note: These are illustrative values based on characteristic frequencies and absorptions for the functional groups present.

Computational NMR Chemical Shift and Coupling Constant Prediction

Theoretical NMR spectroscopy is a vital tool for predicting the magnetic resonance properties of a molecule. Using methods such as Density Functional Theory (DFT) with appropriate basis sets, the chemical shifts (δ) of all magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁵N) in Benzenamine, 4-nitro-N-nitroso-N-phenyl- could be calculated. These predictions are crucial for interpreting experimental NMR spectra and for the structural elucidation of the compound.

Similarly, spin-spin coupling constants (J-couplings) between neighboring nuclei could be computed. This information provides insight into the bonding environment and dihedral angles within the molecule. A hypothetical data table for predicted ¹³C and ¹H NMR chemical shifts is presented below to illustrate how such data would be organized.

Hypothetical Predicted NMR Data for Benzenamine, 4-nitro-N-nitroso-N-phenyl-

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) | Predicted J-Coupling (Hz) |

|---|---|---|---|---|

| C1 | Data not available | - | - | - |

| C2 | Data not available | H2 | Data not available | J(H2-H3) = Data not available |

| C3 | Data not available | H3 | Data not available | J(H3-H2) = Data not available |

| C4 | Data not available | - | - | - |

| C5 | Data not available | H5 | Data not available | J(H5-H6) = Data not available |

| C6 | Data not available | H6 | Data not available | J(H6-H5) = Data not available |

| C1' | Data not available | - | - | - |

| C2' | Data not available | H2' | Data not available | J(H2'-H3') = Data not available |

| C3' | Data not available | H3' | Data not available | J(H3'-H2') = Data not available |

| C4' | Data not available | H4' | Data not available | J(H4'-H3'/H5') = Data not available |

| C5' | Data not available | H5' | Data not available | J(H5'-H4') = Data not available |

Simulated IR and UV-Vis Spectra for Comparative Analysis

Computational methods can also predict the vibrational (Infrared) and electronic (UV-Visible) spectra of molecules. A simulated IR spectrum for Benzenamine, 4-nitro-N-nitroso-N-phenyl- would reveal the characteristic vibrational frequencies for its functional groups, such as the N=O stretch of the nitroso group, the symmetric and asymmetric stretches of the nitro group, and various C-N and aromatic C-H vibrations.

A simulated UV-Vis spectrum, typically calculated using Time-Dependent DFT (TD-DFT), would predict the electronic transitions and their corresponding wavelengths (λmax). This is particularly useful for understanding the chromophores within the molecule. A comparative analysis with experimental spectra of related compounds, such as 4-nitrodiphenylamine (B16768), would be a standard approach to validate the computational methodology.

Hypothetical Simulated Spectral Data for Benzenamine, 4-nitro-N-nitroso-N-phenyl-

| Spectral Type | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| IR | Data not available | N=O stretch |

| IR | Data not available | NO₂ asymmetric stretch |

| IR | Data not available | NO₂ symmetric stretch |

| IR | Data not available | Aromatic C-H stretch |

| UV-Vis | Data not available | π → π* transition |

Conformational Analysis and Tautomerism Studies

The N-N single bond in N-nitrosamines is known to have a significant barrier to rotation, which can lead to the existence of stable conformers (E/Z isomers). A computational conformational analysis of Benzenamine, 4-nitro-N-nitroso-N-phenyl- would involve mapping the potential energy surface as a function of key dihedral angles, particularly around the N-N and N-phenyl bonds. This would identify the lowest energy conformers and the energy barriers between them. Such studies are critical for understanding the molecule's three-dimensional structure and its potential for isomeric complexity.

Furthermore, N-nitrosamines can exhibit tautomerism. Theoretical calculations could be employed to investigate the relative stabilities of different tautomeric forms of Benzenamine, 4-nitro-N-nitroso-N-phenyl-, and the transition states connecting them. This would provide insight into the potential for tautomeric equilibria in different environments. The relative energies of conformers and tautomers would be calculated to determine the most stable forms.

Chemical Degradation Pathways and Stability Studies of Benzenamine, 4 Nitro N Nitroso N Phenyl

Hydrolytic Degradation Mechanisms and Products

Hydrolysis is a primary degradation pathway for many chemical compounds in aqueous environments. For N-nitrosamines, hydrolytic stability can vary significantly depending on the molecular structure and environmental conditions such as pH. Generally, N-nitrosamines are relatively resistant to hydrolysis under neutral conditions. acs.org However, under acidic or basic conditions, and particularly upon exposure to ultraviolet (UV) light, the N-N bond can be cleaved.

For Benzenamine, 4-nitro-N-nitroso-N-phenyl-, acidic conditions could lead to the protonation of the nitrosoamine nitrogen, followed by the cleavage of the N-N bond to yield the secondary amine, 4-nitro-N-phenylaniline, and a nitrosyl cation (NO+). The nitrosyl cation would then react with water to form nitrous acid.

Anticipated Hydrolytic Degradation Products:

4-nitro-N-phenylaniline

Nitrous acid

It is important to note that the presence of the aromatic rings and the nitro group can influence the electronic properties of the N-nitroso group, potentially affecting its hydrolytic stability compared to simpler dialkylnitrosamines.

Oxidative Chemical Degradation Processes

Oxidative degradation can be a significant pathway for the transformation of Benzenamine, 4-nitro-N-nitroso-N-phenyl-. Common environmental oxidants include hydroxyl radicals (•OH), ozone (O3), and other reactive oxygen species.

The N-nitroso group can be oxidized to a nitramine group (-NO2). This transformation is a known reaction for nitrosamines. Furthermore, the aromatic rings are susceptible to attack by powerful oxidants like hydroxyl radicals, which can lead to hydroxylation of the rings and eventual ring cleavage. The secondary amine linkage is also a potential site for oxidative attack.

Potential Oxidative Degradation Products:

N-nitro-4-nitro-N-phenylaniline

Hydroxylated derivatives of Benzenamine, 4-nitro-N-nitroso-N-phenyl-

Ring cleavage products (e.g., smaller organic acids and aldehydes)

Reductive Chemical Degradation Pathways

Reductive processes are expected to be a significant degradation pathway for Benzenamine, 4-nitro-N-nitroso-N-phenyl-, primarily targeting the nitro and N-nitroso functional groups.

The N-nitroso group can be reduced to the corresponding hydrazine (B178648) or cleaved to the parent amine. acs.org The reduction of the N-nitroso group to the parent secondary amine, 4-nitro-N-phenylaniline, is a common reaction. acs.org

The nitro group (-NO2) is also readily reduced under appropriate conditions. This can proceed through a series of intermediates, including nitroso, hydroxylamino, and ultimately to an amino group (-NH2). The complete reduction of the nitro group would result in the formation of N-nitroso-N,4-diphenylamine.

Given the presence of two reducible groups, a mixture of products is likely, depending on the reducing agent and reaction conditions.

Plausible Reductive Degradation Products:

4-nitro-N-phenylaniline (from N-nitroso group reduction)

Benzenamine, N-nitroso-N-(4-aminophenyl)- (from nitro group reduction)

Various intermediates such as hydroxylamino derivatives.

The reduction of aromatic nitro compounds can sometimes lead to the formation of azo or hydrazo compounds through condensation reactions. researchgate.net

Kinetic Studies of Chemical Degradation under Varied Environmental Conditions

Table 1: Anticipated Influence of Environmental Factors on Degradation Kinetics

| Environmental Factor | Expected Impact on Degradation Rate | Predominant Degradation Pathway(s) |

|---|---|---|

| pH | Increased degradation at very low or high pH | Hydrolysis |

| Temperature | Increased degradation with higher temperature | All pathways |

| UV Light | Significant increase in degradation rate | Photolysis |

| Presence of Oxidants | Increased degradation | Oxidation |

| Presence of Reductants | Increased degradation | Reduction |

Photolysis is likely to be a key degradation pathway in sunlit surface waters. The photolytic cleavage of the N-N bond in N-nitrosamines is a well-documented process. acs.org The related compound, 4-nitrodiphenylamine (B16768), is known to be slowly photodegradable. oecd.org

Identification and Characterization of Chemical Degradation Products

The identification of degradation products is essential for understanding the complete environmental fate of Benzenamine, 4-nitro-N-nitroso-N-phenyl-. A combination of analytical techniques would be required for the separation and characterization of these products.

Table 2: Analytical Techniques for the Identification of Degradation Products

| Analytical Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of the parent compound from its degradation products. |

| Mass Spectrometry (MS) | Identification of the molecular weight and structure of degradation products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed chemical structure of isolated degradation products. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the degradation products. |

Based on the degradation pathways discussed, a range of potential degradation products could be formed. The table below summarizes the likely primary products from each major degradation route.

Table 3: Summary of Potential Primary Degradation Products

| Degradation Pathway | Potential Primary Product(s) |

|---|---|

| Hydrolysis | 4-nitro-N-phenylaniline, Nitrous acid |

| Oxidation | N-nitro-4-nitro-N-phenylaniline, Hydroxylated derivatives |

| Reduction | 4-nitro-N-phenylaniline, Benzenamine, N-nitroso-N-(4-aminophenyl)- |

Further research employing these analytical techniques is necessary to definitively identify the degradation products of Benzenamine, 4-nitro-N-nitroso-N-phenyl- under various environmental conditions and to quantify their formation rates.

Applications in Advanced Organic Synthesis and Materials Chemistry

Utility as a Directing Group in Transition Metal-Catalyzed Reactions

The N-nitroso group has been established as a novel and efficient directing group for transition-metal-catalyzed C-H bond functionalization of arenes. researchgate.net This strategy allows for the selective activation of otherwise inert C-H bonds, providing a direct and atom-economical route to functionalized aromatic compounds. The lone pair of electrons on the nitroso group can coordinate with a transition metal, bringing the catalyst into close proximity to a specific C-H bond, typically at the ortho position, and facilitating its cleavage. frontiersin.orgresearchgate.net

A variety of transition metals, including palladium (Pd), rhodium (Rh), cobalt (Co), ruthenium (Ru), and iridium (Ir), have been successfully employed in conjunction with the N-nitroso directing group to construct new carbon-carbon (C-C), carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-halogen (C-X) bonds. researchgate.net

One of the significant advantages of the N-nitroso group is its potential to act as a "traceless" directing group. In certain reaction pathways, the N-O bond of the N-nitrosoaniline can function as an internal oxidant, which aids in regenerating the active catalyst, and the directing group can be removed in the process. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions Directed by the N-Nitroso Group

| Transition Metal | Reaction Type | Coupling Partner | Product Type |

|---|---|---|---|

| Rhodium (III) | Olefination | Alkenes | ortho-Alkenylated N-nitrosoanilines |

| Rhodium (III) | Oxidative Coupling | Allyl alcohols | ortho-β-Aryl aldehydes and ketones |

| Palladium (II) | Hydroxylation | tert-Butyl hydroperoxide (TBHP) | ortho-Hydroxylated aniline (B41778) derivatives |

| Rhodium (III) | Annulation | Alkynes | Substituted indoles and other heterocycles |

Role in the Synthesis of Complex Organic Molecules

The C-H functionalization reactions directed by the N-nitroso group provide a powerful platform for the synthesis of a wide array of complex organic molecules, particularly nitrogen-containing heterocycles. kit.edumdpi.com These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and functional materials. kit.eduaquigenbio.com

For instance, Rh(III)-catalyzed C-H activation of N-nitrosoanilines has been utilized in tandem annulation reactions with 1,3-dicarbonyl compounds to afford valuable tetrahydrocarbazol-4-ones. acs.org In another example, the reaction of N-nitrosoanilines with sulfoxonium ylides, catalyzed by Rh(III), leads to the formation of indazole N-oxides in an atom-economical manner. researchgate.net This transformation highlights the dual role of the nitroso group, acting as both a directing group and an internal oxidant.

Furthermore, a novel synthesis of 3-nitrosoindoles has been developed through a one-pot Rh(III)-catalyzed acylmethylation of N-nitrosoanilines with sulfoxonium ylides, followed by a trifluoroacetic acid-mediated nitroso transfer and cyclization cascade. researchgate.net This demonstrates the intricate and versatile reactivity of the N-nitroso group in constructing complex molecular architectures.

Precursor in Specialized Chemical Reactions and Intermediates

Beyond their role as directing groups, N-nitrosoanilines serve as valuable precursors for a variety of important chemical intermediates. The N-nitroso functionality can be readily transformed into other functional groups, expanding its synthetic utility.

A notable transformation is the Fischer-Hepp rearrangement, where N-nitrosoanilines rearrange in the presence of acid to form para-nitroso-monosubstituted amines. acs.org Additionally, the reduction of the N-nitroso group can lead to the corresponding hydrazines or amines, which are themselves versatile building blocks in organic synthesis. arxiv.org

Recent research has also demonstrated that N-nitrosoanilines can act as a self-providing nitro group source for the direct nitration of N-alkylanilines in the presence of dioxygen. researchgate.net This innovative approach avoids the need for traditional nitrating agents and the protection of the amine group. The resulting N-alkyl nitroanilines are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Table 2: Transformations of the N-Nitroso Group in N-Nitrosoanilines

| Reaction | Reagents | Product |

|---|---|---|

| Fischer-Hepp Rearrangement | Acid (e.g., HCl) | p-Nitroso-monosubstituted amines |

| Reduction | Reducing agents (e.g., Zn/AcOH) | Hydrazines or Amines |

| Nitration Source | Dioxygen | N-Alkyl nitroanilines |

Potential in Functional Materials Design and Fabrication

The complex molecular structures synthesized from N-nitrosoaniline precursors hold significant potential for the design and fabrication of functional materials. Nitrogen-containing heterocycles, such as quinoxalines, indoles, and indazoles, which can be accessed through N-nitrosoaniline chemistry, are known to exhibit interesting photophysical and electronic properties. kit.edu

For example, quinoxaline-based compounds have been investigated for their applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. kit.edu The ability to introduce various functional groups onto the aromatic core through N-nitroso-directed C-H functionalization allows for the fine-tuning of these properties.

While the direct application of "Benzenamine, 4-nitro-N-nitroso-N-phenyl-" in materials science is not documented, the synthetic methodologies developed around the N-nitrosoaniline scaffold provide a clear pathway for creating novel organic materials with tailored functionalities. The ortho-hydroxylated aniline derivatives, for instance, are valuable intermediates in materials chemistry. researchgate.netresearchgate.net The continued exploration of the reactivity of N-nitrosoanilines is expected to open up new avenues for the rational design of advanced functional materials.

Q & A

Q. What are the recommended synthetic routes for 4-nitro-N-nitroso-N-phenyl-benzenamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nitrosation of 4-nitro-N-phenylbenzenamine using sodium nitrite under acidic conditions (e.g., HCl) at 0–5°C. Critical parameters include:

- pH control : Excess acid (pH < 3) prevents side reactions like diazotization .

- Temperature : Low temperatures minimize decomposition of the nitroso group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Yield optimization requires careful stoichiometry of NaNO₂ and substrate (molar ratio ~1:1.1) .

Table 1 : Key Synthetic Parameters and Outcomes

| Parameter | Optimal Range | Impact on Purity/Yield |

|---|---|---|

| Reaction Temperature | 0–5°C | >90% yield |

| NaNO₂ Equivalents | 1.1 eq | Minimizes over-nitrosation |

| Solvent System | HCl (1M)/H₂O | Stabilizes nitroso intermediate |

Q. Which spectroscopic techniques are most reliable for characterizing 4-nitro-N-nitroso-N-phenyl-benzenamine?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm) and nitroso group proximity effects (deshielding of adjacent protons) .

- ¹³C NMR : Nitroso (N=O) and nitro (NO₂) groups cause distinct shifts (~150–160 ppm for nitroso, ~125–135 ppm for nitro) .

- IR Spectroscopy : Stretching vibrations for N=O (nitroso: ~1520 cm⁻¹; nitro: ~1350–1500 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 259 (C₁₂H₉N₃O₃) and fragmentation patterns (e.g., loss of NO or NO₂) validate structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for nitroso-aromatic amines under varying conditions?

- Methodological Answer : Contradictions often arise from differences in experimental setups (e.g., light exposure, solvent polarity). To address this:

- Controlled Degradation Studies : Compare degradation rates under UV light (λ = 365 nm) vs. dark storage. Use HPLC-MS to identify degradation products (e.g., nitro derivatives or amine byproducts) .

- Solvent Effects : Polar solvents (e.g., DMSO) accelerate nitroso group decomposition compared to non-polar solvents (toluene).

- Statistical Analysis : Apply multivariate regression to isolate variables (temperature, pH) affecting stability .

Table 2 : Stability Under Different Conditions

| Condition | Half-Life (Days) | Major Degradation Product |

|---|---|---|

| Dark, -20°C | >365 | None detected |

| UV Light, 25°C | 7 | 4-nitro-N-phenylbenzenamine |

| Aqueous pH 2, 25°C | 14 | N-phenylbenzenamine |

Q. What computational methods predict the electronic properties and reactivity of 4-nitro-N-nitroso-N-phenyl-benzenamine?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model charge distribution. The nitroso group exhibits a higher electron-withdrawing effect than nitro, directing electrophilic substitution to the para position .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., lower solubility in water vs. DCM) .

- TD-DFT : Predict UV-Vis spectra (λmax ~400 nm for nitroso absorption band) and compare with experimental data to validate models .

Contradiction Analysis in Literature

- Example : Conflicting reports on nitroso group stability in acidic vs. neutral media can be resolved by:

Replicating experiments with standardized buffers (e.g., phosphate vs. acetate).

Monitoring reaction progress via in situ FTIR to detect intermediate species .

Cross-referencing with thermodynamic data (e.g., ΔG of decomposition) from NIST Chemistry WebBook .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.